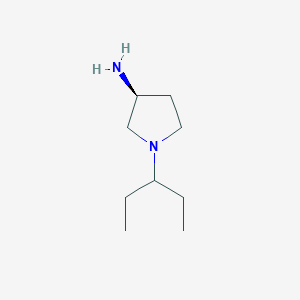

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

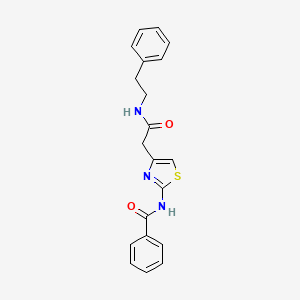

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine is a compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis. The compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and an alkyl chain, which in this case is derived from pentane. The stereochemistry of the compound is specified as (S), indicating the spatial configuration of the molecule around its chiral center.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, a facile approach to synthesize multifunctionalized 5-alkylidene-3-pyrrolin-2-ones has been reported, which involves a regioselective oxidative cyclization of 2,4-pentanediones with primary amines and sodium sulfinates . Although this method does not directly describe the synthesis of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, it provides insight into the types of reactions that can be used to construct pyrrolidine rings with various substituents.

Molecular Structure Analysis

The molecular structure of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine would include a pyrrolidine ring with a pentan-3-yl substituent. The (S) designation indicates that the molecule has a specific three-dimensional orientation, which can be crucial for its biological activity. The stereochemistry of such compounds is often a key factor in their synthesis and application, especially in the pharmaceutical industry.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, they do provide information on the synthesis of related compounds. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation . These types of reactions are indicative of the chemical manipulations that can be performed on pyrrolidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine would be influenced by its functional groups and stereochemistry. The pyrrolidine ring is known to impart certain properties such as polarity and potential hydrogen bonding capability. The alkyl chain contributes to the hydrophobic character of the molecule. The exact properties would depend on the specific substituents and stereochemistry of the compound, which would affect its solubility, boiling point, melting point, and reactivity.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatization

- Identification and Derivatization of Cathinones: A study by Nycz et al. (2016) explored the identification of novel hydrochloride salts of cathinones, including derivatives of pyrrolidin, through spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction (Nycz, Paździorek, Małecki, & Szala, 2016).

Structural and Spectroscopic Analysis

- Nucleophilic Substitution Studies: Research by Adcock and Gakh (1992) involved the study of nucleophilic substitution of specific compounds by tertiary amines and pyridines, contributing to the understanding of cage quaternary salts (Adcock & Gakh, 1992).

Development of Novel Compounds

Synthesis of Pyrrolidines and Tetrahydrofurans

Sastry et al. (2011) described a new approach to synthesizing 1,2,3-trisubstituted pyrrolidines, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Sastry, Mangelinckx, Lucas, & Kimpe, 2011).

Preparation of α,α-Dioxoketene Acetals

Research by Al-Adiwish et al. (2013) involved synthesizing new α,α-dioxoketene-N,S-acetals and -N,N-acetals, demonstrating the potential of using pyrrolidine derivatives in complex organic syntheses (Al-Adiwish, Yamin, & Yaacob, 2013).

Spectroscopic Decomposition Studies

- Decomposition of Amine Derivatives: Mokuolu et al. (2005) investigated the zinc-promoted decomposition of bis(2-{pyrid-2-yl}ethyl)amine derivatives, contributing to the understanding of complex chemical processes involving pyrrolidine derivatives (Mokuolu, Kilner, Barrett, McGowan, & Halcrow, 2005).

Propriétés

IUPAC Name |

(3S)-1-pentan-3-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-9(4-2)11-6-5-8(10)7-11/h8-9H,3-7,10H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQCGPVZOABCIU-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1CC[C@@H](C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)

![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)

![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)